molecular formula C20H17N5O3 B2408611 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 869069-22-7

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No.: B2408611
CAS No.: 869069-22-7
M. Wt: 375.388
InChI Key: JZGBZXUXZIQPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of various biological targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on cellular processes and its potential as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide include other purine derivatives with different substituents on the aromatic rings. Examples include:

  • 9-(2-hydroxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
  • 9-(2-methoxyphenyl)-2-(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both methoxy and methyl groups on the aromatic rings, along with the purine core, provides a distinct chemical profile that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-11-7-9-12(10-8-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-5-3-4-6-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGBZXUXZIQPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.